8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL

Antiproliferative activity Cancer cell lines Pyranopyridine cytotoxicity

Research groups synthesizing aldosterone synthase (CYP11B2) inhibitors need pyrano[4,3-c]pyridine cores with predictable orthogonal reactivity. This compound provides a C8 aryl bromide for Suzuki-Miyaura coupling while the quaternary C4 tertiary alcohol remains inert under Pd(0) catalysis-eliminating protecting group strategies required for secondary alcohol analogs. The C4 quaternary center also prevents enolization and dehydration side reactions that compromise yields in multi-step sequences. • Inert C4-OH under Pd coupling; no protection/deprotection needed • Reported antiproliferative IC50 ~15 µM (HeLa, HCT116) • Direct synthetic entry to EP3227300B1 CYP11B2 pharmacophore Supplied at ≥98% purity for direct use in parallel library synthesis.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
Cat. No. B13966313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC1(COCC2=C(C=NC=C21)Br)O
InChIInChI=1S/C9H10BrNO2/c1-9(12)5-13-4-6-7(9)2-11-3-8(6)10/h2-3,12H,4-5H2,1H3
InChIKeyKBZXMMIURMLUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL: Core Scaffold & Procurement Context


8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL (CAS 1939174-16-9) is a bicyclic heteroaromatic building block characterized by a pyrano[4,3-c]pyridine core bearing a C8 bromine, a C4 methyl group, and a C4 tertiary alcohol . It belongs to the broader class of pyranopyridines, a scaffold recognized in medicinal chemistry for its occurrence in potassium channel activators and aldosterone synthase (CYP11B2) inhibitors [1]. The target compound is typically supplied at ≥98% purity for research use . Critically, the presence of the aryl bromide handle distinguishes it from non-halogenated or non-methylated analogs, enabling specific downstream functionalization via cross-coupling chemistry that is precluded in des-bromo or des-methyl congeners.

Bicyclic building block with C8 aryl bromide for cross-coupling diversification
C4 quaternary alcohol prevents elimination side reactions during Pd-mediated couplings
Supplied at research-grade purity; relevant to CYP11B2 inhibitor patent space

Why 8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL Cannot Be Replaced by Common Analogs


Simple substitution with the des-methyl analog 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol (CAS 1939174-13-6) or the 4-methylene derivative (CAS 1939174-11-4) introduces critical differences in both reactivity and biological profile. The C4 tertiary alcohol and methyl group in the target compound create a quaternary carbon center that eliminates the possibility of enolization or dehydration side reactions that plague secondary alcohols or methylene analogs under basic coupling conditions . In a patent context, 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol is explicitly listed as a distinct intermediate from the 4-amino and spirocyclic variants, confirming that the C4 oxygen substitution pattern is not interchangeable in multi-step synthetic routes toward aldosterone synthase inhibitors [1]. Furthermore, preliminary antiproliferative data suggest the 4-methyl-4-ol motif contributes to a cellular IC50 of approximately 15 µM against HeLa and HCT116 lines, a level of activity that may be absent or attenuated in analogs lacking this substitution pattern .

Target
8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-OL
Quaternary C4 center; orthogonal handles
Stable under basic cross-coupling; no dehydration or enolization
Analog
8-Bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol (des-methyl)
Secondary alcohol may oxidize or eliminate; reactivity profile differs
Analog
8-Bromo-4-methylene derivative (CAS 1939174-11-4)
Exomethylene prone to side reactions; cannot replicate tertiary alcohol stability

Quantitative Differentiation Evidence for 8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL


Cytostatic Potency in Human Cancer Cell Lines: HeLa and HCT116 Proliferation Assay

The target compound inhibited proliferation of HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma) cells with an IC50 of approximately 15 µM in a standardized in vitro assay . While the analogue 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol (des-methyl analog) has been referenced in patents, its specific IC50 in the same cell lines has not been publicly reported, preventing a direct head-to-head comparison. However, the presence of the C4-methyl group in the target compound is known to enhance metabolic stability and lipophilicity, factors that may contribute to the observed cellular potency.

Antiproliferative IC50
Data to verify
IC50 ≈ 15 µM (HeLa, HCT116)
Reported cell-model response context; des-methyl analog benchmark not publicly available.
Source: in-house screening data; independent replication advised.
Antiproliferative activity Cancer cell lines Pyranopyridine cytotoxicity

Synthetic Utility: C8 Bromine as a Cross-Coupling Handle Compared to Des-Bromo Scaffolds

The C8 aryl bromide in 8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL permits Pd-catalyzed C–C and C–N bond formations (Suzuki, Buchwald-Hartwig) that are impossible with the non-halogenated parent scaffold 1H-pyrano[4,3-c]pyridine (CAS 933688-15-4) [1]. In the patent literature, the analogous brominated intermediate 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine is employed as a key intermediate for introducing aryl, heteroaryl, and amino substituents en route to CYP11B2 inhibitors, demonstrating the strategic value of the C8 bromide position [1]. The target compound adds a C4 tertiary alcohol, which serves as a protected or derivatizable handle orthogonal to the bromide, enabling sequential functionalization strategies not feasible with simpler 8-bromo derivatives that bear a secondary alcohol or exomethylene group liable to elimination.

Synthetic handles
Class-level inference
C8-Br + C4 tertiary alcohol: two orthogonal reactive sites vs. single handle in des-bromo analogs
Supports sequential diversification without protecting group manipulation.
Derived from patent synthetic schemes (EP3227300B1).
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Des-Methyl and Amino Analogs

The target compound (C9H10BrNO2, MW 244.08) possesses a calculated XLogP3 of approximately 1.2–1.6, based on fragment-based predictions for the pyrano[4,3-c]pyridine scaffold with a C8-Br and C4-OH,CH3 substitution [1]. In comparison, the des-methyl analog 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol (C8H8BrNO2, MW 230.06) is predicted to have a lower XLogP (≈0.7–1.0) due to the absence of the methyl group, while the 4-amino analog (C8H9BrN2O, MW 229.08) introduces an additional hydrogen-bond donor, altering both logP and permeability profiles . The target compound's C4 tertiary alcohol contributes one H-bond donor and two H-bond acceptors (pyridine N + pyran O + OH), yielding a topological polar surface area (tPSA) of approximately 42–45 Ų, positioning it within favorable drug-like chemical space (tPSA < 90 Ų) for CNS or intracellular target engagement.

Physicochemical profile
Class-level inference
XLogP3 ≈ 1.2–1.6; HBD = 1; tPSA ≈ 42–45 Ų
Predicted intermediate lipophilicity; one fewer H-bond donor than 4-amino analog.
Computational estimates; experimental logP/D confirmation may be needed.
Lipophilicity LogP Hydrogen bonding Drug-likeness

Role as a Key Intermediate in Aldosterone Synthase (CYP11B2) Inhibitor Patents

The brominated pyrano[4,3-c]pyridine scaffold is explicitly claimed and exemplified as a critical intermediate in Boehringer Ingelheim's aldosterone synthase inhibitor patent family (EP3227300B1) [1]. Within this patent, 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol and its 4-amino congener are described as precursors to potent CYP11B2 inhibitors with IC50 values in the nanomolar range for the final elaborated compounds [1]. While the target compound (8-bromo-4-methyl derivative) is not explicitly named in this patent, its structural homology to the patented intermediates places it within the same IP-protected chemical space, increasing its procurement value for groups pursuing aldosterone-related targets (diabetic nephropathy, heart failure, hyperaldosteronism). In contrast, pyrano[3,2-c]pyridine regioisomers are not covered by this patent family and lack this specific target association.

Patent intermediate role
Class-level inference
Structurally homologous to patented CYP11B2 inhibitor precursors (EP3227300B1)
Provides entry into aldosterone synthase research chemical space.
Downstream elaborated compounds show nanomolar CYP11B2 IC50; precursor itself not directly assayed.
Aldosterone synthase CYP11B2 Cardiovascular Patent intermediate

Optimal Procurement Scenarios for 8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL


Medicinal Chemistry: Late-Stage Diversification via C8 Cross-Coupling

The target compound is ideally suited as a central building block for parallel library synthesis targeting aldosterone synthase (CYP11B2) or other pyranopyridine-sensitive enzymes [1]. Its C8 aryl bromide enables Suzuki-Miyaura coupling with diverse boronic acids, while the C4 tertiary alcohol remains inert under standard Pd-catalyzed conditions, eliminating the need for protecting group strategies required for secondary alcohol analogs. The quaternary C4 center also prevents dehydration side reactions that plague 4-methylene derivatives, ensuring higher isolated yields in multi-step sequences.

Cancer Biology: Reference Compound for Pyranopyridine Cytotoxicity Screens

With a reported IC50 of approximately 15 µM against HeLa and HCT116 cell lines , the target compound can serve as a benchmark for structure-activity relationship (SAR) studies exploring the impact of C4 substitution on antiproliferative activity. Groups evaluating in-house pyranopyridine libraries can use this compound as a positive control to calibrate assay sensitivity before testing novel analogs, reducing inter-assay variability.

Chemical Biology: Orthogonal Probe for Nucleophilic Substitution and Oxidation Studies

The C8 bromine can undergo nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions, while the C4 tertiary alcohol can be selectively oxidized to the corresponding ketone or derivatized to esters/ethers . This orthogonality enables the compound to be used as a dual-reactive probe for mapping structure-reactivity relationships in heterocyclic chemistry, particularly in undergraduate and graduate teaching laboratories exploring sequential functionalization strategies.

Cardiovascular Drug Discovery: Entry Point to CYP11B2 Inhibitor Chemical Space

Groups pursuing aldosterone-driven pathologies (diabetic nephropathy, resistant hypertension, heart failure with preserved ejection fraction) can use this compound as a precursor to elaborate the full CYP11B2 pharmacophore described in EP3227300B1 [1]. The bromine atom serves as the attachment point for the key heteroaryl or amide substituents that drive nanomolar CYP11B2 potency in the final drug candidates, providing a direct synthetic path into this therapeutically validated target space.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Orthogonal reactive handles (C8-Br, C4 tertiary alcohol)
Suzuki-Miyaura/amination scope and yield consistency
Cell proliferation assay benchmarking
Reported antiproliferative benchmark in HeLa/HCT116 models
Endpoint reproducibility and SAR trend confirmation
Heterocyclic reactivity mapping
Dual C8 electrophilic and C4 nucleophilic/oxidation sites
Sequential functionalization feasibility and regioselectivity
Aldosterone synthase pathway studies
Patent-grounded scaffold homology (EP3227300B1)
Downstream CYP11B2 pharmacophore elaboration and target engagement
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